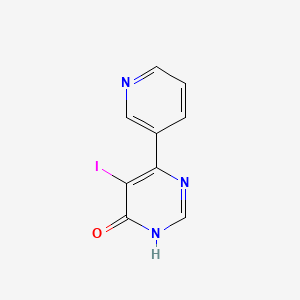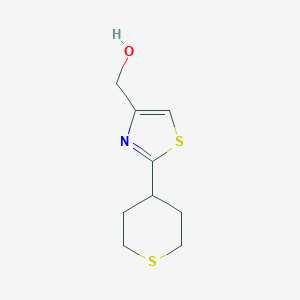
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is a chemical compound with the molecular formula C9H13NOS2 It is characterized by the presence of a thiazole ring and a tetrahydrothiopyran ring, which are connected through a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol typically involves the reaction of appropriate thiazole and tetrahydrothiopyran derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. The reaction is usually carried out at temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the methanol group can yield (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde or (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid
科学的研究の応用
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
類似化合物との比較
Similar Compounds
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)aldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
(2-(Tetrahydro-2H-thiopyran-4-yl)thiazol-4-yl)methanol is unique due to the presence of both a thiazole ring and a tetrahydrothiopyran ring connected through a methanol group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
特性
分子式 |
C9H13NOS2 |
|---|---|
分子量 |
215.3 g/mol |
IUPAC名 |
[2-(thian-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C9H13NOS2/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2 |
InChIキー |
KXSKBUYEMXBULN-UHFFFAOYSA-N |
正規SMILES |
C1CSCCC1C2=NC(=CS2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



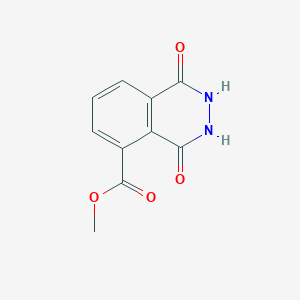


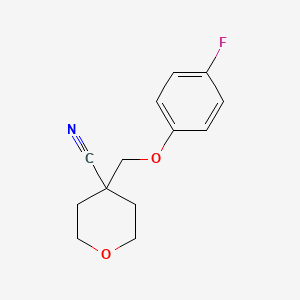
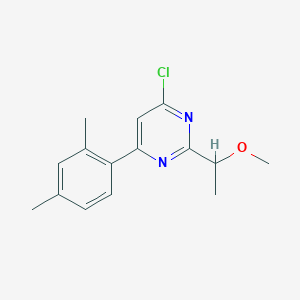
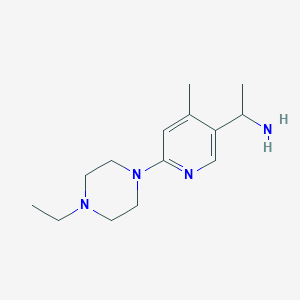

![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)

![Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate](/img/structure/B11792320.png)
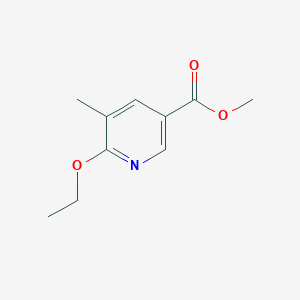
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
